molecular formula C14H11NO3S B215136 6-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinic acid

6-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinic acid

Cat. No. B215136
M. Wt: 273.31 g/mol
InChI Key: HOQUOGYFYDXIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinic acid, also known as SMe1EC2, is a novel compound that has recently gained attention in the field of scientific research. It is a synthetic derivative of nicotinic acid, which is an essential B vitamin that plays a crucial role in energy metabolism and DNA repair. SMe1EC2 has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for various applications in the field of biomedical research.

Mechanism of Action

The mechanism of action of 6-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinic acid involves the inhibition of NF-κB, which is a key regulator of the inflammatory response. NF-κB is activated in response to various stimuli such as cytokines, bacterial or viral products, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, thereby regulating the expression of various genes involved in inflammation. 6-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinic acid inhibits the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
6-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types. Moreover, 6-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinic acid has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the proliferation and migration of cancer cells by regulating the expression of various genes involved in these processes.

Advantages and Limitations for Lab Experiments

6-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Moreover, it has a well-defined chemical structure, which allows for easy characterization using various analytical techniques. However, there are also some limitations associated with the use of 6-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinic acid in lab experiments. It has been found to exhibit low solubility in aqueous solutions, which can limit its bioavailability. Moreover, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for research involving 6-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinic acid. One potential application is in the development of novel anti-inflammatory drugs. 6-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinic acid has been shown to exhibit potent anti-inflammatory properties, and further research is needed to determine its efficacy and safety in vivo. Another potential application is in the development of novel anti-cancer drugs. 6-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinic acid has been found to induce apoptosis in cancer cells, and further research is needed to determine its efficacy and safety in vivo. Moreover, the mechanism of action of 6-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinic acid is not fully understood, and further research is needed to elucidate the molecular pathways involved in its anti-inflammatory and anti-cancer effects.

Synthesis Methods

The synthesis of 6-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinic acid involves a multi-step process that begins with the reaction of nicotinic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the addition of 2-oxo-2-phenylethyl mercaptan to the acid chloride, which results in the formation of 6-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinic acid. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

6-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinic acid has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for various applications in the field of biomedical research. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses. Moreover, 6-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinic acid has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

properties

Product Name

6-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinic acid

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

6-phenacylsulfanylpyridine-3-carboxylic acid

InChI

InChI=1S/C14H11NO3S/c16-12(10-4-2-1-3-5-10)9-19-13-7-6-11(8-15-13)14(17)18/h1-8H,9H2,(H,17,18)

InChI Key

HOQUOGYFYDXIBY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC=C(C=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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